3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
Description
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a synthetic enaminone derivative characterized by a conjugated but-2-en-1-one backbone substituted with a phenyl group at position 1 and a complex anilino moiety at position 2. The anilino group is further modified with a (2,6-dimethylphenyl)sulfanyl substituent, which introduces steric bulk and electronic effects due to the sulfur atom and methyl groups.
Synthesis typically involves condensation reactions between substituted anilines and α,β-unsaturated ketones.
Properties
CAS No. |
919083-24-2 |
|---|---|
Molecular Formula |
C24H23NOS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C24H23NOS/c1-17-10-9-11-18(2)24(17)27-23-15-8-7-14-21(23)25-19(3)16-22(26)20-12-5-4-6-13-20/h4-16,25H,1-3H3 |
InChI Key |
CUZRGLXAMUSCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation of benzoylacetone with 2,6-dimethylphenylthiol and aniline derivatives . The reaction is usually catalyzed by acidic conditions, such as the addition of formic acid, and is carried out under reflux . The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can interact with cellular receptors and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
(Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one
This analogue (reported in Acta Crystallographica Section E) shares the enaminone core but lacks the (2,6-dimethylphenyl)sulfanyl substituent. Instead, it features a primary amino group (-NH₂) at the ortho position of the anilino ring (Figure 1). Crystallographic data indicate a planar enaminone system with intramolecular hydrogen bonding between the amino group and carbonyl oxygen, stabilizing the Z-configuration .
3-[(2-Methoxyphenyl)amino]-1-phenylbut-2-en-1-one
Replacing the sulfanyl group with a methoxy (-OCH₃) substituent alters electronic properties. The methoxy group is electron-donating, which may enhance resonance stabilization of the enaminone system.
3-{2-[(4-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
Here, the 2,6-dimethylphenyl group is replaced with a 4-chlorophenyl sulfanyl moiety. The electron-withdrawing chlorine atom increases electrophilicity, which could enhance interactions with nucleophilic residues in enzymes.
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and LogP (4.2 vs. 2.8–3.1) reflect increased lipophilicity due to the (2,6-dimethylphenyl)sulfanyl group, suggesting better membrane permeability.
- The amino analogue exhibits higher solubility in DMSO, likely due to reduced steric bulk and hydrogen-bonding capacity.
Biological Activity
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 919083-24-2 |
| Molecular Formula | C22H24N2OS |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one |
| Canonical SMILES | CC(C=C(C(=O)C1=CC=CC=C1)N2=CC=C(C=C2)SC(C)=C)C |
Anticancer Properties
Research has indicated that compounds similar to 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of phenylbutenone can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
In a comparative study, a structurally related compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
For example, a series of thiazole derivatives were found to have similar structures and showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
The biological activity of 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It can bind to cellular receptors that modulate signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and eventual cell death.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various phenylbutenone derivatives, including those similar to our target compound. The results indicated that modifications in the sulfur-containing groups significantly enhanced anticancer activity by increasing lipophilicity and allowing better cellular uptake .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of related compounds against fungal strains such as Candida albicans. The study demonstrated that certain modifications led to enhanced antifungal activity, with MIC values comparable to established antifungal agents like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
